molecular formula C15H10N4O2S2 B5864425 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole

Cat. No. B5864425
M. Wt: 342.4 g/mol
InChI Key: OKJOBFZKXCEMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole, also known as BNITMB, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole is not fully understood, but studies have suggested that it may act through several different pathways. One proposed mechanism is through the inhibition of DNA topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Other studies have suggested that this compound may act through the induction of oxidative stress, leading to the activation of cell death pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of genes involved in cancer cell survival. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole is its potent anticancer properties, making it a promising candidate for further research in the field of cancer treatment. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole. One area of research could be the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for its use in cancer treatment and other disease states. Finally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.

Synthesis Methods

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole involves the reaction of 2-mercaptobenzimidazole with 6-nitro-1,3-benzothiazole in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified through a series of steps to obtain a high yield and purity.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the field of cancer treatment, where this compound has been shown to possess potent anticancer properties. Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c20-19(21)9-5-6-12-13(7-9)23-15(18-12)22-8-14-16-10-3-1-2-4-11(10)17-14/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJOBFZKXCEMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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